molecular formula C17H14FN3O4S B3006865 5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide CAS No. 1788532-49-9

5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide

Cat. No. B3006865
CAS RN: 1788532-49-9
M. Wt: 375.37
InChI Key: SDHROLZUPFIXTM-UHFFFAOYSA-N
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Description

The compound "5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide" is a molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes or receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the acylation of amines or the condensation of various aromatic compounds. For example, the synthesis of sulfocoumarin and indazole carboxamide hybrids involves the reaction of phenyl carboxylates with sulfamoylbenzoyl chloride and subsequent condensation with amines . Similarly, the synthesis of fluorinated indole carboxamides involves the introduction of fluorinated amide substituents and a diastereoselective alkylation to establish chirality . These methods suggest that the synthesis of "5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide" could involve similar strategies, such as the use of fluorinated starting materials and the formation of amide bonds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the arrangement of atoms and the geometry of the molecule . These structural analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve interactions with biological targets such as enzymes. For example, sulfocoumarin and indazole carboxamide hybrids were investigated as inhibitors of human carbonic anhydrase isoforms, showing selective inhibition of tumor-associated enzymes . This suggests that "5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide" may also interact with similar targets, potentially exhibiting selective inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The introduction of fluorine atoms, as seen in the related compounds, can significantly affect these properties by increasing lipophilicity and potentially improving the compound's ability to penetrate biological membranes . The presence of a sulfamoyl group could also impact the compound's solubility and its interaction with biological molecules .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • The study by Saleem et al. (2018) discusses the synthesis, characterization, and biological activity exploration of a heterocyclic compound, highlighting the importance of structural analysis (XRD and DFT calculations) in understanding the compound's biological interactions. This research underscores the utility of oxazole derivatives in medicinal chemistry, particularly for enzyme inhibition potential against diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Catalysis and Reaction Mechanisms

  • Research by Luo et al. (2012) on the modular synthesis of 2,4-disubstituted oxazoles using a gold-catalyzed oxidation strategy emphasizes the role of oxazole derivatives in facilitating complex organic reactions. The study also highlights the significance of bidentate ligands in improving the selectivity and efficiency of such reactions (Luo et al., 2012).

Biological and Pharmacological Applications

  • The synthesis and investigation of aromatic halogen-substituted sulfonamidobenzoxazole compounds by Mary et al. (2019) for their potential light harvesting properties and as novel inhibitor molecules of Topoisomerase II enzyme illustrate the diverse applications of oxazole derivatives in both pharmaceuticals and material science (Mary et al., 2019).

Fluorescent Probes and Molecular Detection

  • Diwu et al. (1997) developed new fluorescent solvatochromic dyes based on the oxazole structure, demonstrating their use in developing ultra-sensitive fluorescent molecular probes for biological studies. This research exemplifies how oxazole derivatives can be utilized in designing molecular tools for probing and understanding biological processes (Diwu et al., 1997).

Anticancer Research

  • Hao et al. (2017) synthesized and assessed the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating the potential of oxazole and related compounds in developing new anticancer agents. This study showcases the application of such compounds in targeted cancer therapy (Hao et al., 2017).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-13-5-3-12(4-6-13)15-10-21-17(25-15)16(22)20-9-11-1-7-14(8-2-11)26(19,23)24/h1-8,10H,9H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHROLZUPFIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide

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